molecular formula C19H14ClN3O2 B11075319 4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11075319
M. Wt: 351.8 g/mol
InChI Key: VVCJSVMCGILQDU-UHFFFAOYSA-N
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Description

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring and the quinoline moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent can yield the oxadiazole ring.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorophenol derivative with an appropriate electrophile.

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is unique due to the presence of both the quinoline and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

5-[(3-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14ClN3O2/c1-12-9-16(15-7-2-3-8-17(15)21-12)19-22-18(25-23-19)11-24-14-6-4-5-13(20)10-14/h2-10H,11H2,1H3

InChI Key

VVCJSVMCGILQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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